(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid (3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20446160
InChI: InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
SMILES:
Molecular Formula: C14H17BrClNO4
Molecular Weight: 378.64 g/mol

(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid

CAS No.:

Cat. No.: VC20446160

Molecular Formula: C14H17BrClNO4

Molecular Weight: 378.64 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid -

Specification

Molecular Formula C14H17BrClNO4
Molecular Weight 378.64 g/mol
IUPAC Name (3S)-3-(3-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Standard InChI Key QUFNPVXGZSOYQH-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Cl)Br
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Br

Introduction

(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound belonging to the class of amino acids modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is characterized by its unique structural features, including a bromine and chlorine substitution on the aromatic ring, which may influence its chemical reactivity and biological activity.

Synthesis and Characterization

The synthesis of (3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves several key steps, including the formation of the amino acid backbone, introduction of the Boc protecting group, and incorporation of the bromo-chlorophenyl moiety. Specific conditions such as temperature control and inert atmosphere (e.g., nitrogen or argon) are crucial for successful synthesis. Purification steps like chromatography are essential to isolate the desired product from unreacted materials and by-products.

Potential Applications

This compound is often utilized in research settings for its potential applications in medicinal chemistry and drug development. Its unique structure suggests potential biological activity, which could be explored through further studies, including kinetic assays and binding studies.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaCAS NumberPotential Applications
(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acidC13H15BrClN1O4146858-36-8Medicinal chemistry, drug development
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoateC9H16BrNO41219200-16-4Peptide synthesis, organic chemistry research
(3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acidC15H20BrNO4270062-85-6Pharmaceutical research, synthesis of complex molecules

Research Findings and Future Directions

Further studies are necessary to elucidate the precise mechanism of action of (3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid in biological systems. Data on solubility, stability under various pH conditions, and reactivity with other common reagents would provide valuable insights into its practical applications. Additionally, exploring its interactions at a molecular level through techniques like thin-layer chromatography or high-performance liquid chromatography could help in understanding its potential biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator